REACTION_CXSMILES
|
[NH2:1]C1C=C[C:5]([O:6]C2C=CC(C(C3C=CC(OC4C=CC(N)=CC=4)=CC=3)(C)C)=CC=2)=CC=1.[CH:32]1[C:37]([C:38]2[CH:43]=[CH:42][C:41]3[C:44]([O:46][C:47](=[O:48])[C:40]=3[CH:39]=2)=[O:45])=[CH:36][C:35]2[C:49](OC(=O)[C:34]=2C=1)=O.C1C(O[C:61]2[CH:66]=[CH:65][C:64]3[C:67]([O:69][C:70](=[O:71])[C:63]=3[CH:62]=2)=[O:68])=CC2C(O[C:75](=O)[C:56]=2C=1)=O.C[N:78]1[CH2:82][CH2:81][CH2:80][C:79]1=O>>[CH3:49][C:35]1([CH3:34])[C:43]2[CH:42]=[C:41]([NH2:1])[CH:40]=[CH:39][C:38]=2[C:37]([C:79]2[CH:80]=[CH:81][C:82]([NH2:78])=[CH:56][CH:75]=2)([CH3:32])[CH2:36]1.[CH:43]1[C:38]([C:5]([C:61]2[CH:66]=[CH:65][C:64]3[C:67]([O:69][C:70](=[O:71])[C:63]=3[CH:62]=2)=[O:68])=[O:6])=[CH:39][C:40]2[C:47]([O:46][C:44](=[O:45])[C:41]=2[CH:42]=1)=[O:48] |f:4.5|
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Name
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|
Quantity
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41 g
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Type
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reactant
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Smiles
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NC1=CC=C(OC2=CC=C(C=C2)C(C)(C)C2=CC=C(C=C2)OC2=CC=C(C=C2)N)C=C1
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Name
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|
Quantity
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2.94 g
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Type
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reactant
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Smiles
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C1=CC2=C(C=C1C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
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CN1C(CCC1)=O
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Name
|
3,3′,4,4′-benzophenone
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Quantity
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22.54 g
|
Type
|
reactant
|
Smiles
|
|
Name
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|
Quantity
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15 g
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Type
|
reactant
|
Smiles
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CN1C(CCC1)=O
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Name
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|
Quantity
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6.2 g
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Type
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reactant
|
Smiles
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C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CN1C(CCC1)=O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
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CN1C(CCC1)=O
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Control Type
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UNSPECIFIED
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Setpoint
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15 °C
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Type
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CUSTOM
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Details
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stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Into a four-neck bottle reactor equipped with a stirrer
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Type
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ADDITION
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Details
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kept introducing of nitrogen
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Type
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ADDITION
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Details
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fed into the above reactor that the nitrogen gas was continuously charged
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Type
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CUSTOM
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Details
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the reaction for one hour
|
Duration
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1 h
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Type
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STIRRING
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Details
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stirred
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Type
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DISSOLUTION
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Details
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to dissolve
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Type
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ADDITION
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Details
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Subsequently, the mixture in the third flask was added to the above reactor that the nitrogen gas
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Type
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ADDITION
|
Details
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was continuously charged
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Type
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STIRRING
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Details
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stirred at a temperature of 15° C.
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Type
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CUSTOM
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Details
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the reaction for four hours
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Duration
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4 h
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Type
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CUSTOM
|
Details
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to obtain polyamic acid (PAA) resin
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Type
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CUSTOM
|
Details
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the reactor was equipped with Dean Stack instrument
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Type
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DISTILLATION
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Details
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to distill water off
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Type
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ADDITION
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Details
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87 Grams of toluene was added into the reactor
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Type
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TEMPERATURE
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Details
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the temperature of the reactor was increased to 185° C.
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Type
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DISTILLATION
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Details
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while azeotropic distillation with toluene
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Type
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CUSTOM
|
Details
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to remove water continuously
|
Type
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DISTILLATION
|
Details
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When no water was distilled off
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Type
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TEMPERATURE
|
Details
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the temperature of the reaction was cooled to room temperature
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Type
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ADDITION
|
Details
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Then methanol was added into the reactor
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Type
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CUSTOM
|
Details
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to precipitate the polyimide resin
|
Type
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FILTRATION
|
Details
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The precipitated polyimide resin was filtered
|
Type
|
WASH
|
Details
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washed with methanol twice
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Type
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CUSTOM
|
Details
|
dried in an oven
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(C2=C1C=C(C=C2)N)(C)C3=CC=C(C=C3)N)C.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |